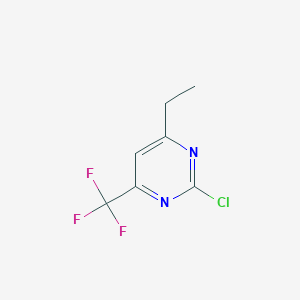
2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the second position, an ethyl group at the fourth position, and a trifluoromethyl group at the sixth position of the pyrimidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-ethylpyrimidine with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the second position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as DMF or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine is largely dependent on its chemical structure and the functional groups present. The trifluoromethyl group, being highly electronegative, can influence the compound’s interaction with biological targets by enhancing its binding affinity and specificity. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules. The ethyl group can undergo metabolic transformations, potentially leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-4-ethylpyrimidine
Uniqueness
2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of both the ethyl and trifluoromethyl groups on the pyrimidine ring. This combination of substituents can impart distinct electronic and steric properties, making the compound particularly valuable in the design of new molecules with specific biological activities. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of the compound, which can be advantageous in drug development.
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
2-chloro-4-ethyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H6ClF3N2/c1-2-4-3-5(7(9,10)11)13-6(8)12-4/h3H,2H2,1H3 |
InChI Key |
WWKCLUXXYGFEIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11894363.png)
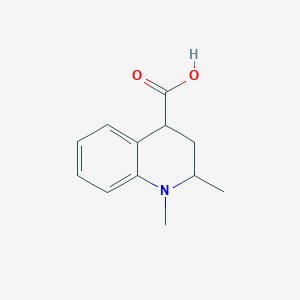
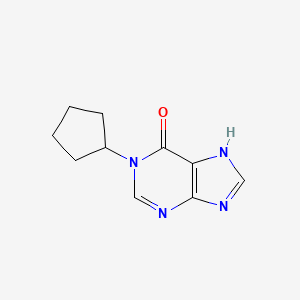
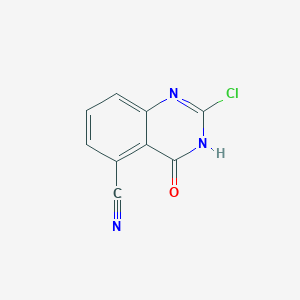
![2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B11894386.png)
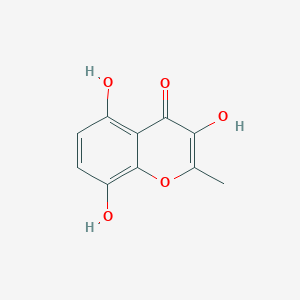
![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)
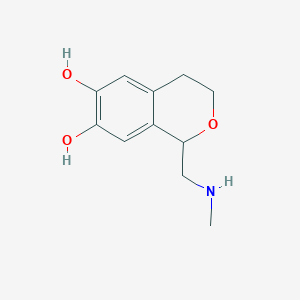
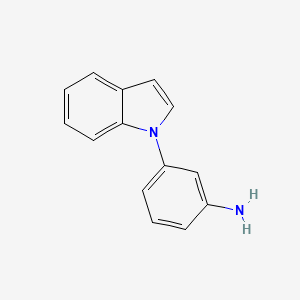
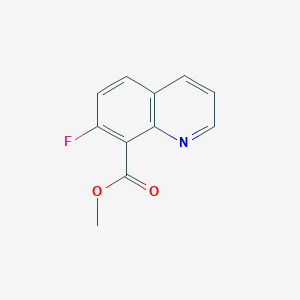
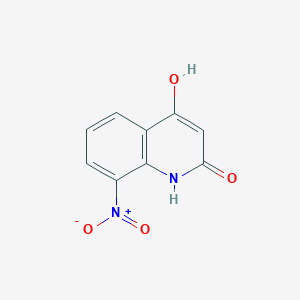

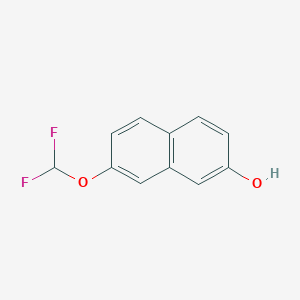
![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)
